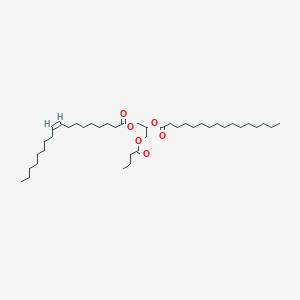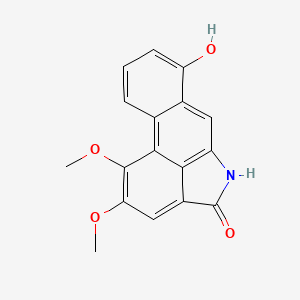
Velutinam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Velutinam is a naturally occurring compound belonging to the class of aristolactams. It is found in various plant species, particularly those in the Aristolochiaceae family. This compound has garnered significant interest due to its unique chemical structure and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of velutinam typically involves several stages of chemical reactions. One common method includes the use of starting materials such as phenolic compounds, which undergo cyclization and oxidation reactions to form the aristolactam structure. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves and stems of Aristolochia species. Techniques like solvent extraction, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: Velutinam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the aristolactam ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include various aristolactam derivatives, which may possess different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Velutinam has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Industry: this compound is used in the development of natural products and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
Velutinam is structurally similar to other aristolactams, such as aristolactam AII and piperolactam A . this compound is unique due to its specific chemical structure and the presence of distinct functional groups that confer unique biological activities. Compared to other aristolactams, this compound has shown promising results in various biological assays, highlighting its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
- Aristolactam AII
- Piperolactam A
- Aristolactam BII
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
6-hydroxy-14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |
InChI |
InChI=1S/C17H13NO4/c1-21-13-7-10-14-11(18-17(10)20)6-9-8(4-3-5-12(9)19)15(14)16(13)22-2/h3-7,19H,1-2H3,(H,18,20) |
InChI-Schlüssel |
KUZNZVMKXPBYIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C3C=CC=C(C3=CC4=C2C(=C1)C(=O)N4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


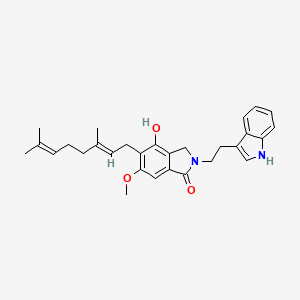
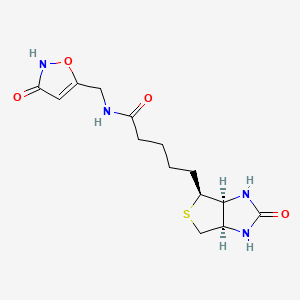
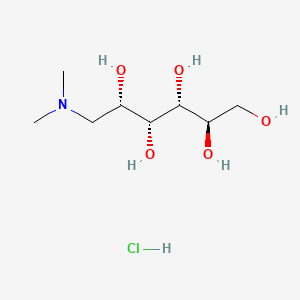
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
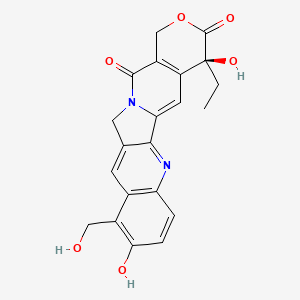
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
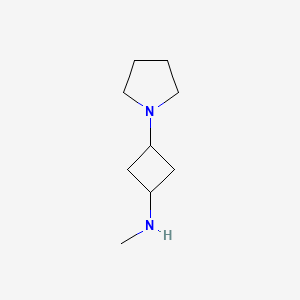
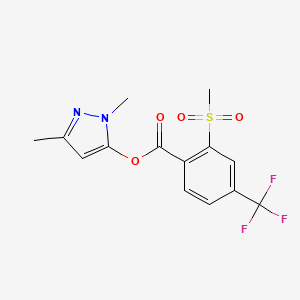
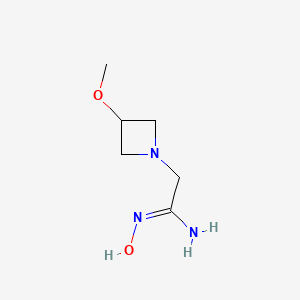

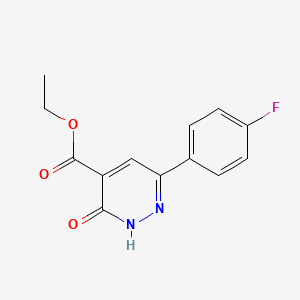
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
